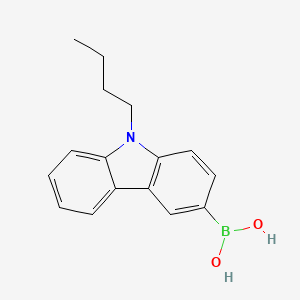
(9-Butyl-9H-carbazol-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Butyl-9H-carbazol-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a carbazole moiety substituted with a butyl group at the 9-position and a boronic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-Butyl-9H-carbazol-3-yl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Cadogan reaction.
Introduction of the Butyl Group: The butyl group is introduced at the 9-position of the carbazole through alkylation reactions using butyl halides in the presence of a base.
Boronic Acid Functionalization: The boronic acid group is introduced at the 3-position through a borylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Using larger reactors and optimizing reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions: (9-Butyl-9H-carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Oxidation Products: Alcohols or ketones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various biaryl compounds formed through cross-coupling reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development:
Industry:
作用机制
The mechanism of action of (9-Butyl-9H-carbazol-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety contributes to the compound’s electronic properties, enhancing its utility in materials science .
相似化合物的比较
- (9-Ethyl-9H-carbazol-3-yl)boronic acid
- (9-Benzyl-9H-carbazol-3-yl)boronic acid
- (9-Octyl-9H-carbazol-3-yl)boronic acid
Comparison:
- Unique Features: (9-Butyl-9H-carbazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs.
- Applications: While similar compounds may share some applications, the specific properties of this compound make it particularly suitable for certain reactions and applications in materials science .
属性
分子式 |
C16H18BNO2 |
|---|---|
分子量 |
267.1 g/mol |
IUPAC 名称 |
(9-butylcarbazol-3-yl)boronic acid |
InChI |
InChI=1S/C16H18BNO2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17(19)20)8-9-16(14)18/h4-9,11,19-20H,2-3,10H2,1H3 |
InChI 键 |
BHPFJSSEAGZKBR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
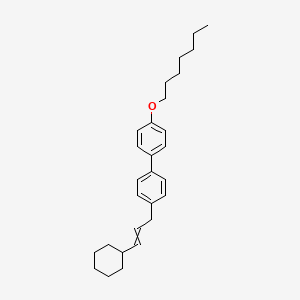
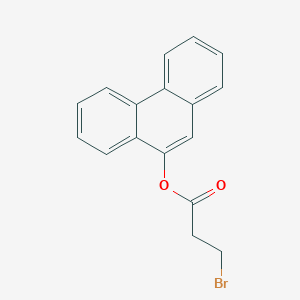

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

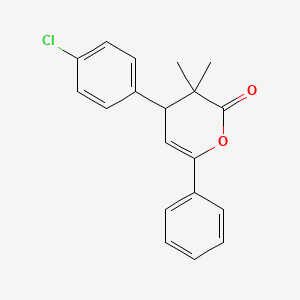
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)

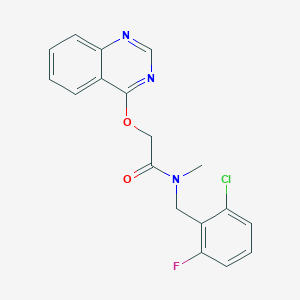
![(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12516018.png)
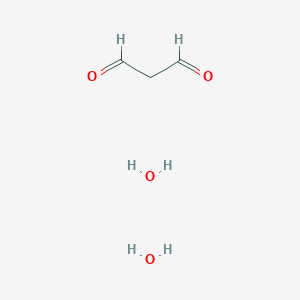
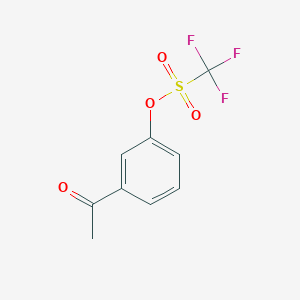
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
